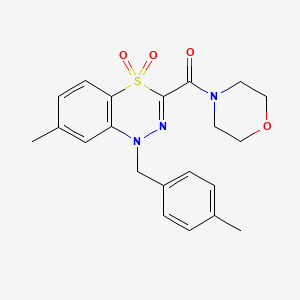

7-methyl-1-(4-methylbenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

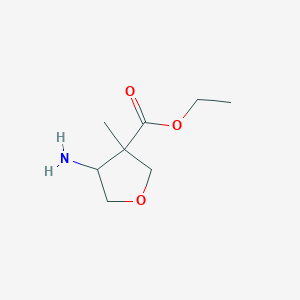

The synthesis of these compounds involves the introduction of different alkylamino side chains at the 3-position and various substituents at the 7-position of the benzothiadiazine dioxide skeleton. The studies demonstrate that these modifications can significantly influence the biological activity of the resulting molecules. For instance, the presence of a methyl or methoxy group at the 7-position, combined with an ethyl, isopropyl, or cyclobutylamino group at the 3-position, results in potent inhibitors of insulin release from pancreatic B-cells . Another study found that 6,7-disubstitution, particularly with fluorine atoms or a methoxy group at the 7-position, enhances the selectivity for inhibiting insulin release .

Molecular Structure Analysis

The molecular structure of these benzothiadiazine dioxides is critical in determining their function as K(ATP) channel activators. The nature of the substituents at the 7- and 3-positions plays a crucial role in the interaction of these compounds with the K(ATP) channels, thereby affecting their potency and tissue selectivity. For example, compounds with a 7-pentyl or 7-trifluoromethyl group exhibit marked myorelaxant activity, indicating a preference for vascular smooth muscle tissue . In contrast, compounds with a 6-chloro-7-fluoro substitution pattern are potent and selective inhibitors of insulin release, suggesting a higher affinity for pancreatic tissue .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the abstracts do not provide specific information on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the nature of the substituents. The lipophilicity, solubility, and stability of these compounds are likely to be affected by the presence of different alkyl or alkoxy groups, as well as halogen atoms. These properties are important for the compounds' bioavailability and their ability to reach the target tissues where they exert their biological effects .

Applications De Recherche Scientifique

Positive Allosteric Modulation of AMPA Receptors

Research has shown that benzothiadiazine derivatives can act as positive allosteric modulators of AMPA receptors, suggesting potential nootropic activity without the excitotoxic side effects associated with direct agonists. These compounds, through hepatic metabolism, can cross the blood-brain barrier and influence neurotransmitter levels in the brain, indicating potential applications in neurological disorders (Citti et al., 2016).

Phosphodiesterase 7 Inhibition

A family of benzothiadiazine derivatives has been identified as the first heterocyclic compounds with phosphodiesterase 7 (PDE 7) inhibitory properties. These findings suggest a new direction for the treatment of T-cell-dependent disorders, highlighting the therapeutic potential of these compounds in immunological conditions (Martínez et al., 2000).

Antimicrobial and Anticancer Activities

Synthesis of morpholinyl/piperazinylbenzothiazines has demonstrated significant antimicrobial activity against bacterial species, suggesting their potential as antimicrobial agents. Additionally, benzothiazole moiety-containing thiazolidinones have been evaluated for anticancer activity, revealing promising antitumor properties and suggesting a pathway for further research in cancer treatment (Sharma et al., 2011; Havrylyuk et al., 2010).

Propriétés

IUPAC Name |

[7-methyl-1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-3-6-17(7-4-15)14-24-18-13-16(2)5-8-19(18)29(26,27)20(22-24)21(25)23-9-11-28-12-10-23/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEIYGANOJDUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)

![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B3016704.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)

![Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016710.png)

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)

![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)

![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)